Cas no 62832-83-1 (N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}propan-1-amine methanesulfonate)

N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}propan-1-amine methanesulfonate structure
62832-83-1 structure
Product name:N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}propan-1-amine methanesulfonate
CAS No:62832-83-1
MF:C21H27N3O4S
MW:417.521784067154
CID:1640369
PubChem ID:3047001

N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}propan-1-amine methanesulfonate Chemical and Physical Properties

Names and Identifiers

    • N-{2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl}propan-1-amine methanesulfonate
    • N-[2-(1,4-diphenylpyrazol-3-yl)oxyethyl]propan-1-amine,methanesulfonic acid
    • N-(2-((1,4-Diphenyl-1H-pyrazol-3-yl)oxy)ethyl)propanamine monomethanesulfonate
    • Propanamine, N-(2-((1,4-diphenyl-1H-pyrazol-3-yl)oxy)ethyl)-, monomethanesulfonate
    • DTXSID70211984
    • 62832-83-1
    • Inchi: InChI=1S/C20H23N3O.CH4O3S/c1-2-13-21-14-15-24-20-19(17-9-5-3-6-10-17)16-23(22-20)18-11-7-4-8-12-18;1-5(2,3)4/h3-12,16,21H,2,13-15H2,1H3;1H3,(H,2,3,4)
    • InChI Key: QRKQAXXJUYHXMV-UHFFFAOYSA-N
    • SMILES: CCCNCCOC1=NN(C=C1C2=CC=CC=C2)C3=CC=CC=C3.CS(=O)(=O)O

Computed Properties

  • Exact Mass: 417.17241
  • Monoisotopic Mass: 417.172
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 432
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Boiling Point: 467.3°C at 760 mmHg
  • Flash Point: 236.4°C
  • PSA: 93.45

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